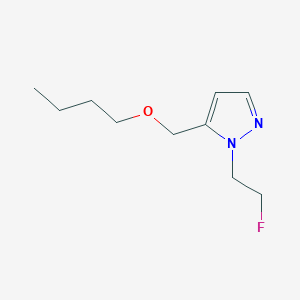

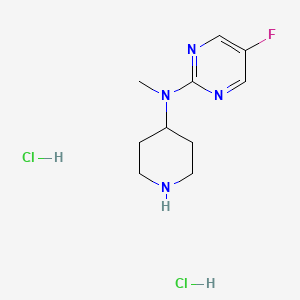

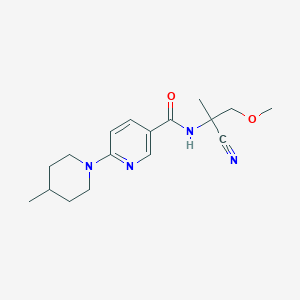

![molecular formula C17H13NO4 B2731391 2-[2-(2-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 216854-25-0](/img/structure/B2731391.png)

2-[2-(2-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[2-(2-Methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives constitute an important group of medicinal substances .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves the reaction of phthalic anhydride with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The chemical structures of the compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Molecular Structure Analysis

The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS . Based on the obtained results of ESI–MS the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .Chemical Reactions Analysis

Isoindole consists of a benzene ring fused with pyrrole . The compound is an isomer of indole. Its reduced form is isoindoline .Physical and Chemical Properties Analysis

The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule . The molecular weight of a similar compound, 2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione, is 191.1834 .Applications De Recherche Scientifique

Pharmacological Applications

Antipsychotic Properties : A study focused on isoindole-1,3-dione derivatives, including 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives, exploring their potential as antipsychotics. These compounds were investigated for their affinity to serotonin receptors and inhibition of phosphodiesterase 10A, a target for antipsychotic drugs. The study identified promising compounds with potential antipsychotic properties in behavioral models of schizophrenia (Czopek et al., 2020).

Acetylcholinesterase Inhibition : Another study synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an inhibitor of acetylcholinesterase, a key enzyme in Alzheimer’s disease. The compound showed promising results as an inhibitor with low toxicity, highlighting its potential in treating neurodegenerative diseases (Andrade-Jorge et al., 2018).

Antimicrobial Activity : Isoindole-1,3-dione derivatives have been explored for their antimicrobial properties. Novel azaimidoxy compounds based on isoindole-1,3-dione were synthesized and evaluated for their potential as chemotherapeutic agents with antimicrobial activities (Jain et al., 2006).

Chemical Synthesis and Properties

Regioselective Condensation : The compound and its derivatives have been studied for regioselective condensation reactions. One study focused on the condensation of alkylidenephosphoranes with N-Methoxy- and N-Anilino-1H isoindole-1,3-(2H)-diones, demonstrating their use in organic synthesis and the creation of novel compounds (Abdou et al., 2012).

Catalytic Synthesis : A palladium-catalyzed methodology for synthesizing isoindole-1,3-diones, including methoxy-substituted derivatives, offers a one-step approach to creating these heterocycles. This method is significant for its tolerance of various functional groups (Worlikar & Larock, 2008).

Crystal and Molecular Structure Analysis : The crystal and molecular structure of derivatives like 2-(4-Ethoxyphenyl)isoindoline-1,3-dione has been characterized, providing insights into their molecular geometry and potential applications in material science (Duru et al., 2018).

Mécanisme D'action

Safety and Hazards

All tested compounds showed oxidative or nitrosan stress (ROS and RNS) scavenging activity . The degree of chromatin relaxation outside the cell nucleus was lower than the control after incubation with all test compounds . The newly synthesized phthalimide derivatives showed no cytotoxic activity in the concentration range studied (10–90 µM) .

Propriétés

IUPAC Name |

2-[2-(2-methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-22-15-9-5-4-8-13(15)14(19)10-18-16(20)11-6-2-3-7-12(11)17(18)21/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODZDEZSYWJOTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

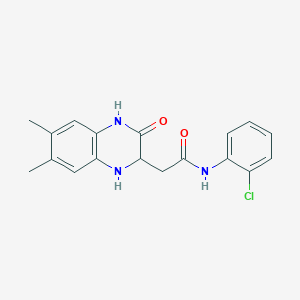

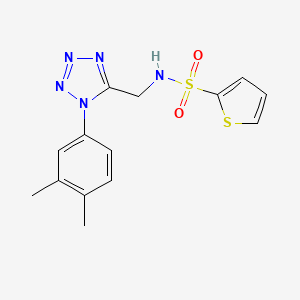

![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2731315.png)

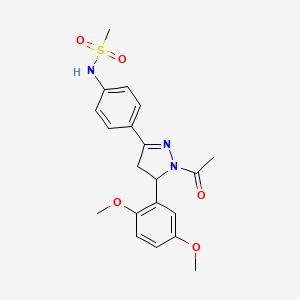

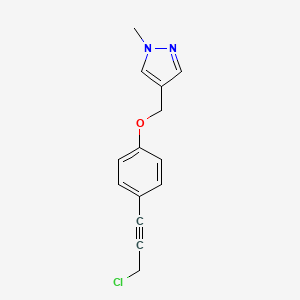

![2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2731320.png)

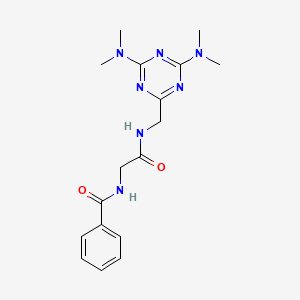

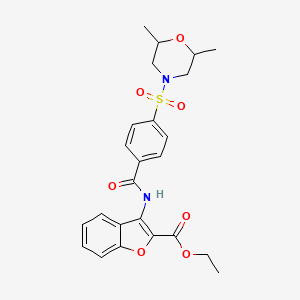

![2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2731322.png)

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2731323.png)

![N-(4-chlorophenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide](/img/structure/B2731325.png)